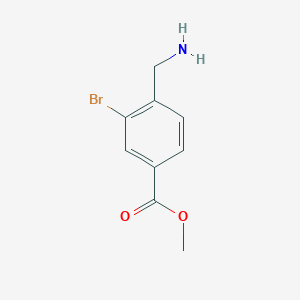

Methyl 4-(aminomethyl)-3-bromobenzoate

Description

Properties

IUPAC Name |

methyl 4-(aminomethyl)-3-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHVNMAJMLQYLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 4-(aminomethyl)-3-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Niche Building Block

In the landscape of modern drug discovery, the rational design of novel therapeutics hinges on a deep understanding of the constituent molecular fragments. Methyl 4-(aminomethyl)-3-bromobenzoate emerges as a compound of significant interest, embodying a unique structural architecture primed for synthetic diversification. Its substituted benzene ring, featuring a reactive bromine atom, a nucleophilic aminomethyl group, and a modifiable methyl ester, presents a versatile scaffold for constructing complex molecular entities.

This guide serves as a comprehensive resource for researchers, providing not just the known physical characteristics of this compound but also a practical, field-proven framework for its empirical characterization. As a Senior Application Scientist, my objective is to bridge the gap between theoretical data and laboratory application, explaining the causality behind experimental choices and ensuring that every protocol is a self-validating system for generating reliable and reproducible data. The accurate determination of physical properties is not a trivial pursuit; it is the foundational step in assessing a compound's potential "drug-likeness," influencing everything from bioavailability and formulation to pharmacokinetic profiles.[1][2][3]

Molecular Identity and Core Physicochemical Data

The first step in any rigorous scientific investigation is the unambiguous identification of the subject molecule. This compound is a distinct chemical entity, and it is crucial to differentiate it from its isomers, which may possess markedly different physical and chemical properties.

| Identifier | Data | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1260679-57-9 | [4] |

| Molecular Formula | C₉H₁₀BrNO₂ | [4] |

| Molecular Weight | 244.09 g/mol | [4] |

| SMILES | O=C(OC)C1=CC=C(CN)C(Br)=C1 | [4] |

| Storage | Store in freezer (-20°C), inert atmosphere | [4] |

The Role of Physicochemical Properties in Drug Development

The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is fraught with challenges, many of which can be predicted and mitigated by a thorough early-stage analysis of its physical properties.[5] These characteristics govern how a molecule will behave in a biological system.[3]

-

Solubility: A compound's ability to dissolve in aqueous media is a prerequisite for absorption and systemic exposure. Poor solubility is a leading cause of failure in drug development.[2]

-

Melting Point: This property provides a reliable indication of a compound's purity and is influenced by the strength of its crystal lattice forces. A sharp melting range is characteristic of a pure substance.[6][7]

-

Lipophilicity (LogP): The balance between a molecule's affinity for lipid versus aqueous environments is critical. It influences membrane permeability, plasma protein binding, and metabolic pathways.[1][2]

The interplay of these properties dictates a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, making their accurate measurement indispensable.

Experimentally Determined and Predicted Physical Properties

While comprehensive experimental data for this compound is not extensively published, we can predict its properties based on its structure and compare them to its well-characterized isomers. This comparative analysis provides a scientifically grounded starting point for laboratory investigation.

| Property | This compound (Predicted) | Isomer: Methyl 4-amino-3-bromobenzoate (Experimental) | Isomer: Methyl 3-amino-4-bromobenzoate (Experimental) |

| Appearance | White to off-white solid (predicted) | Brown Crystalline Powder | - |

| Melting Point | Prediction: 90-115 °C. The presence of the flexible aminomethyl group may disrupt crystal packing compared to the amino isomer, potentially lowering the melting point. | 105-109 °C | - |

| Boiling Point | Prediction: >300 °C at 760 mmHg. Likely similar to isomers, though prone to decomposition at high temperatures. | 334.2 °C at 760 mmHg | - |

| Water Solubility | Prediction: Sparingly soluble. The polar aminomethyl and ester groups enhance solubility, but the brominated benzene ring contributes significant hydrophobicity. Expected to show pH-dependent solubility due to the basic amine. | Sparingly soluble in water | - |

| LogP (Predicted) | Prediction: ~2.0-2.5. The addition of a CH₂ group compared to the amino isomer slightly increases lipophilicity. | 2.58 | 1.8 |

Protocols for Empirical Determination of Physical Properties

The following sections provide detailed, validated methodologies for the experimental characterization of this compound.

Melting Point Determination: A Criterion for Purity

Causality: The melting point of a pure crystalline solid occurs over a narrow temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[6][7] Therefore, this measurement serves as a crucial, initial indicator of sample purity. The capillary method is a standard and reliable technique.[8]

Step-by-Step Protocol (Modern Apparatus):

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A solvent-free, homogenous powder is essential for accurate measurement.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into a tight column of 2-3 mm height.

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly find an approximate melting range. This saves time in subsequent, more precise measurements.[7]

-

Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin a new measurement with a slow heating ramp (1-2 °C/min).[6]

-

Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.

-

Validation: Repeat the precise determination at least twice to ensure reproducibility. Consistent values validate the result.

Caption: Workflow for Melting Point Determination.

Solubility Profiling: Predicting In Vivo Behavior

Causality: The principle of "like dissolves like" governs solubility.[9] The solubility of this compound will be dictated by the balance between its polar functional groups (aminomethyl, ester) and its non-polar bromophenyl core. The basicity of the aminomethyl group suggests that its solubility will be significantly higher in acidic aqueous solutions due to the formation of a polar ammonium salt.[10]

Step-by-Step Protocol for Qualitative Solubility:

-

Preparation: Add approximately 20-30 mg of the compound to a series of clean, labeled test tubes.

-

Solvent Addition: To each tube, add 1 mL of the respective solvent in 0.25 mL increments, vortexing or shaking vigorously after each addition. The solvents should include:

-

Deionized Water

-

5% HCl (aq)

-

5% NaOH (aq)

-

Methanol

-

Dichloromethane (DCM)

-

Ethyl Acetate

-

-

Observation: Observe if the solid completely dissolves after each addition. Classify as:

-

Soluble: Completely dissolves in ≤ 1 mL of solvent.

-

Sparingly Soluble: Some, but not all, of the material dissolves.

-

Insoluble: No visible dissolution.

-

-

pH Confirmation (for Water): If the compound is soluble in water, test the resulting solution with litmus paper to confirm its basic nature.[11]

-

Interpretation:

-

Solubility in 5% HCl confirms the presence of a basic functional group (the aminomethyl group).[10]

-

Solubility in organic solvents like DCM indicates non-polar character.

-

Comparing solubility across a range of solvents provides a comprehensive profile essential for choosing appropriate solvents for reactions, purification (e.g., recrystallization), and formulation.

-

Caption: Decision tree for aqueous solubility classification.

Conclusion

This compound is a promising, yet not fully characterized, building block for medicinal chemistry. This guide provides its definitive molecular identity and a robust framework for its physical property determination. By applying the detailed protocols for measuring melting point and solubility, researchers can generate the critical data needed to assess its purity, predict its behavior in biological systems, and make informed decisions in the drug development pipeline. The synthesis of reliable data through these validated methods is the cornerstone of advancing novel chemical entities from concept to clinical reality.

References

-

Gleeson, M. P., Hersey, A., & Montanari, D. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

-

Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery. [Link]

-

Wagh, P., & P, P. (2015). Importance of Physicochemical Properties In Drug Discovery. ResearchGate. [Link]

-

Fiveable. (n.d.). Physicochemical properties. Fiveable. [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Westlab Canada. [Link]

-

LookChem. (2023). What are the physicochemical properties of drug?. LookChem. [Link]

-

University of Calgary. (n.d.). Melting point determination. University of Calgary. [Link]

-

University of California, Davis. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. UC Davis Chem LibreTexts. [Link]

-

SSERC. (n.d.). Melting point determination. SSERC. [Link]

-

University of Massachusetts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UMass Chemistry. [Link]

-

PubChem. (n.d.). Methyl 4-amino-3-bromobenzoate. PubChem. [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts. [Link]

-

Royal Society of Chemistry. (n.d.). Melting point determination. RSC Education. [Link]

-

University of South Florida. (n.d.). Experiment 1 - Melting Points. USF Chemistry. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. U of T Chemistry. [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-bromobenzoate. PubChem. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-amino-4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. 1260679-57-9|this compound|BLD Pharm [bldpharm.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Methyl 3-amino-4-bromobenzoate | C8H8BrNO2 | CID 3928639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. calpaclab.com [calpaclab.com]

- 9. Methyl 4-bromobenzoate, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to Methyl 4-(aminomethyl)-3-bromobenzoate (CAS No. 1260679-57-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(aminomethyl)-3-bromobenzoate is a substituted aromatic compound with the CAS number 1260679-57-9. This technical guide provides a comprehensive overview of the currently available information on this molecule. It is important to note that, at the time of this writing, detailed studies on the biological activity, mechanism of action, and specific experimental protocols for this compound are not extensively available in the public domain. The information presented herein is compiled from chemical supplier data and patents related to structurally similar compounds, suggesting its primary role as a chemical intermediate in organic synthesis, particularly in the context of pharmaceutical and materials science research.

Chemical Identity and Physicochemical Properties

This compound is a benzoate ester containing both an aminomethyl and a bromo substituent on the benzene ring. Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| CAS Number | 1260679-57-9 | [1] |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | 244.09 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | Benzoic acid, 4-(aminomethyl)-3-bromo-, methyl ester | [1] |

| SMILES | COC(=O)C1=CC=C(CN)C(Br)=C1 | N/A |

| Storage Conditions | Store in a dark place, under an inert atmosphere, preferably in a freezer at -20°C. | [1] |

Potential Applications as a Pharmaceutical Intermediate

While direct biological activity data for this compound is scarce, its structural features suggest its utility as an intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The presence of a primary amine, a bromo group, and a methyl ester provides multiple reactive sites for further chemical modifications.

A United States patent (US7265238B2) describes a process for preparing the closely related compound, methyl 4-(aminomethyl)benzoate, and highlights its use as an intermediate for the synthesis of active pharmaceutical ingredients.[2][3] This suggests that this compound could serve a similar purpose, with the bromine atom providing an additional handle for cross-coupling reactions or other substitutions to build molecular complexity.

Synthesis and Chemical Reactivity

Detailed, peer-reviewed synthesis protocols specifically for this compound are not widely published. However, based on general organic chemistry principles, its synthesis could potentially be achieved from commercially available starting materials such as 4-cyano-3-bromobenzoic acid or 4-methyl-3-bromobenzoic acid through a series of functional group transformations.

The reactivity of this molecule is dictated by its three main functional groups:

-

Primary Amine (-NH₂): Can undergo acylation, alkylation, and other reactions typical of primary amines to form amides, secondary amines, etc.

-

Bromo Group (-Br): Can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. It can also be a leaving group in nucleophilic aromatic substitution reactions under certain conditions.

-

Methyl Ester (-COOCH₃): Can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides.

Biological Activity and Mechanism of Action: An Area for Future Research

As of the current date, there are no published studies detailing the biological activity or mechanism of action of this compound. Research on structurally related compounds may offer some direction for future investigation. For instance, a study on various methyl 4-aminobenzoate derivatives (note the amino vs. aminomethyl substitution) demonstrated their potential as inhibitors of glutathione reductase and glutathione S-transferase, enzymes crucial in cellular defense against oxidative stress.[4] However, it is crucial to emphasize that these findings cannot be directly extrapolated to this compound due to significant structural differences.

The absence of data presents an opportunity for researchers in drug discovery and chemical biology to explore the potential of this compound. Screening for activity against various biological targets could unveil novel therapeutic applications.

Experimental Protocols: A Call for Development

Consistent with the lack of biological studies, there are no established experimental protocols for the use of this compound in biological assays or as a therapeutic agent. Researchers interested in investigating this compound would need to develop and validate their own protocols based on the specific research question and experimental design.

For chemical synthesis and modification, standard organic chemistry laboratory procedures would apply. Any researcher handling this compound should refer to its Material Safety Data Sheet (MSDS) for appropriate safety and handling guidelines.

Conclusion and Future Perspectives

This compound (CAS No. 1260679-57-9) is a chemical entity with potential as a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents and materials. Its multifunctional nature allows for a wide range of chemical transformations. However, there is a clear gap in the scientific literature regarding its physicochemical properties, biological activity, and mechanism of action. This presents a fertile ground for future research to explore the untapped potential of this molecule. The scientific community is encouraged to investigate this compound further and publish their findings to expand the collective knowledge and potentially unlock new applications.

References

Sources

- 1. 1260679-57-9|this compound|BLD Pharm [bldpharm.com]

- 2. US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 3. US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 4. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl 4-(aminomethyl)-3-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 4-(aminomethyl)-3-bromobenzoate is a substituted aromatic compound with potential applications as a building block in medicinal chemistry and materials science. A thorough understanding of its solubility is paramount for its effective utilization in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the physicochemical properties influencing the solubility of this compound, predicts its solubility behavior in various solvent systems, and offers detailed, field-proven protocols for its experimental determination. By synthesizing theoretical principles with practical methodologies, this document serves as an essential resource for researchers working with this and structurally related compounds.

Introduction: The Critical Role of Solubility

In the realm of drug discovery and development, the solubility of a chemical entity is a cornerstone property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), ultimately hindering a compound's bioavailability and efficacy. This compound, with its combination of a lipophilic brominated benzene ring and a hydrophilic aminomethyl group, presents an interesting case study in solubility. This guide aims to deconstruct the factors governing its solubility and provide the necessary tools for its accurate measurement and interpretation.

Physicochemical Profile and Predicted Solubility

Table 1: Physicochemical Properties of this compound and a Structural Isomer

| Property | This compound | Methyl 4-amino-3-bromobenzoate (Isomer) |

| CAS Number | 1260679-57-9[1] | 106896-49-5[2] |

| Molecular Formula | C₉H₁₀BrNO₂[1] | C₈H₈BrNO₂[2] |

| Molecular Weight | 244.09 g/mol [1] | 230.06 g/mol [2] |

| Structure | ||

| Predicted LogP | ~2.0 - 2.5 | 2.8[2] |

| Predicted pKa | ~8.5 - 9.5 (for the aminomethyl group) | 0.41 (Predicted for the aromatic amino group) |

| Melting Point | Not available | 105-109 °C |

| Qualitative Water Solubility | Predicted to be low at neutral pH | Sparingly soluble in water[2] |

Expert Analysis of Structural Impact on Solubility:

The primary structural difference between the target compound and its isomer is the presence of a methylene (-CH₂-) spacer between the amino group and the benzene ring. This seemingly minor change has profound implications for the compound's basicity and, consequently, its pH-dependent solubility.

-

Basicity (pKa): The amino group in methyl 4-amino-3-bromobenzoate is directly attached to the aromatic ring, making it a weak base (an aniline derivative) with a very low predicted pKa. In contrast, the aminomethyl group in the target compound is a primary aliphatic amine. Its basicity is significantly higher, with an estimated pKa in the range of 8.5 to 9.5. This means that at physiological pH (7.4), a substantial portion of this compound will exist in its protonated, cationic form, which is expected to be more water-soluble.

-

Lipophilicity (LogP): The introduction of the polar aminomethyl group generally decreases lipophilicity compared to a simple methyl group. The predicted LogP for the target compound is likely to be slightly lower than that of its amino-substituted isomer, suggesting a modest increase in intrinsic aqueous solubility.

Predicted Solubility Profile:

-

Aqueous Solubility: At neutral pH, the compound is expected to exhibit low aqueous solubility due to the hydrophobic nature of the brominated benzene ring. However, as the pH of the solution becomes acidic (pH < pKa of the aminomethyl group), the compound will become protonated, leading to a significant increase in aqueous solubility.

-

Organic Solvent Solubility: The compound is predicted to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in non-polar solvents like hexane is expected to be low. The behavior of structurally similar compounds like 4-aminomethylbenzoic acid, which can be insoluble in methanol unless acidified due to its zwitterionic nature, suggests that the salt form of the target compound may be necessary for dissolution in some polar organic solvents.[3]

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental protocols. The two most common and informative methods are the determination of thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound in a given solvent.[4]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.

-

Causality: Using an excess of the solid ensures that the solution reaches saturation and is in equilibrium with the solid phase.[5]

-

-

Equilibration:

-

Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours. A preliminary time-to-equilibrium study is recommended.

-

Causality: Continuous agitation facilitates the dissolution process, and a controlled temperature is crucial as solubility is temperature-dependent.[6]

-

-

Phase Separation:

-

Allow the vials to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation of the vials followed by filtration of the supernatant through a 0.22 µm filter is highly recommended.

-

Causality: Incomplete removal of solid particles will lead to an overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: A validated, sensitive, and specific analytical method is essential for accurate quantification.

-

-

Calculation:

-

Calculate the solubility based on the measured concentration and the dilution factor. The result is typically expressed in µg/mL, mg/L, or µM.

-

Diagram 1: Workflow for Thermodynamic Solubility Determination

Caption: Shake-Flask Method Workflow.

Kinetic Solubility Measurement

Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative. It reflects the solubility of a compound when it is rapidly precipitated from a high-concentration stock solution (typically in DMSO).

Protocol: Turbidimetric Kinetic Solubility Assay

-

Preparation of Compound Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Causality: DMSO is a strong organic solvent capable of dissolving most drug-like molecules at high concentrations.

-

-

Assay Plate Preparation:

-

In a 96-well microplate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

-

Compound Addition and Precipitation:

-

Using a liquid handler, add a small volume of the DMSO stock solution to the aqueous buffer in the wells to achieve a range of final compound concentrations. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).

-

Causality: The rapid addition of the DMSO stock to the aqueous buffer causes the compound to precipitate once its solubility limit is exceeded.

-

-

Turbidity Measurement:

-

Immediately after addition, measure the turbidity (light scattering) of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

-

Causality: The amount of precipitated solid is proportional to the turbidity of the solution.

-

-

Data Analysis:

-

Plot the measured turbidity against the compound concentration. The concentration at which a sharp increase in turbidity is observed is defined as the kinetic solubility.[5]

-

Diagram 2: pH-Dependent Solubility Equilibrium

Caption: Effect of pH on compound ionization and solubility.

Implications for Drug Development

The predicted pH-dependent solubility of this compound has significant implications for its potential use in drug development:

-

Oral Absorption: The increased solubility in the acidic environment of the stomach could facilitate its dissolution, which is a prerequisite for absorption. However, its precipitation in the more neutral pH of the intestine needs to be considered.

-

Formulation: For intravenous administration, a formulation with an acidic pH might be necessary to ensure complete dissolution. For oral formulations, strategies such as salt formation (e.g., hydrochloride salt) could be employed to improve aqueous solubility and dissolution rate.

-

In Vitro Assays: When conducting biological assays, the solubility of the compound in the assay medium is critical. The use of DMSO as a co-solvent should be carefully controlled, and the final concentration of the compound should not exceed its solubility limit to avoid misleading results due to precipitation.

Conclusion

While direct, published solubility data for this compound is lacking, a comprehensive analysis based on its chemical structure and the properties of its close isomer allows for a strong predictive understanding of its solubility behavior. This guide provides the theoretical framework and practical, step-by-step protocols for researchers to experimentally determine the thermodynamic and kinetic solubility of this compound. An accurate assessment of solubility is an indispensable step in the rational design and development of new chemical entities for pharmaceutical and other applications.

References

-

"Experimental and Computational Methods Pertaining to Drug Solubility." SciSpace, 10 Feb. 2012, [Link].

-

"Methyl 4-amino-3-bromobenzoate." PubChem, National Center for Biotechnology Information, [Link].

-

Bergström, Christel A. S., and Per Artursson. "A review of methods for solubility determination in biopharmaceutical drug characterisation." Journal of Pharmacy and Pharmacology, vol. 71, no. 11, 2019, pp. 1643-1658, [Link].

-

"Methyl 4-bromobenzoate." PubChem, National Center for Biotechnology Information, [Link].

-

"I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ?" ResearchGate, 14 June 2018, [Link].

-

"Methods for measurement of solubility and dissolution rate of sparingly soluble drugs." Lund University Publications, [Link].

Sources

An In-depth Technical Guide to the Purity and Assay of Methyl 4-(aminomethyl)-3-bromobenzoate

Foreword: Establishing Analytical Control Over a Key Pharmaceutical Intermediate

Methyl 4-(aminomethyl)-3-bromobenzoate is a critical building block in the synthesis of a variety of pharmacologically active molecules. As with any pharmaceutical intermediate, a comprehensive understanding and rigorous control of its purity and assay are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed framework for researchers, scientists, and drug development professionals to establish robust analytical control over this key intermediate. We will delve into the core principles of purity analysis, assay determination, and the validation of the analytical methods employed, grounding our discussion in established regulatory expectations and field-proven insights.

Physicochemical Properties and Potential Impurities

A thorough understanding of the physicochemical properties of this compound is the foundation of any analytical strategy.

| Property | Value | Source |

| Molecular Formula | C9H10BrNO2 | [1] |

| Molecular Weight | 244.09 g/mol | [2] |

| CAS Number | 1260679-57-9 | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Sparingly soluble in water | [3] |

The synthesis of this compound can introduce a range of impurities that must be monitored and controlled. A likely synthetic pathway involves the bromination of a methyl 4-(aminomethyl)benzoate precursor or the esterification of 4-(aminomethyl)-3-bromobenzoic acid. Based on these potential routes, likely impurities include:

-

Starting Materials: Unreacted methyl 4-(aminomethyl)benzoate or 4-(aminomethyl)-3-bromobenzoic acid.

-

Isomeric Impurities: Positional isomers such as Methyl 3-(aminomethyl)-4-bromobenzoate or Methyl 4-(aminomethyl)-2-bromobenzoate.

-

Over-brominated Species: Di-brominated analogues.

-

Process-Related Impurities: Reagents, catalysts, and by-products from the synthesis. For example, if N-bromosuccinimide (NBS) is used for bromination, succinimide could be a potential impurity.[4]

-

Degradation Products: Products arising from hydrolysis, oxidation, or other degradation pathways.

Core Analytical Strategy: A Multi-faceted Approach

A robust analytical strategy for this compound should be multi-faceted, employing orthogonal analytical techniques to ensure a comprehensive assessment of purity and assay. The selection of methods should be guided by the principles of specificity, accuracy, precision, and linearity as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[5][6][7]

Caption: Core analytical strategy for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is the cornerstone for determining the purity and assay of this compound due to its high selectivity and sensitivity for non-volatile organic molecules.[8]

Method Development and Validation

The development and validation of an HPLC method must be a systematic process.[9][10][11] The goal is to create a stability-indicating method capable of separating the main component from all potential impurities and degradation products.

Caption: HPLC method development and validation workflow.

Illustrative HPLC Method Protocol

The following is a representative HPLC method for the analysis of this compound. This method would require full validation before implementation.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 25.1 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase A / Mobile Phase B (50:50) |

Forced Degradation Studies

Forced degradation, or stress testing, is essential to establish the stability-indicating nature of the HPLC method.[12][13][14][15][16] This involves subjecting a solution of this compound to harsh conditions to intentionally generate degradation products.

Experimental Protocol for Forced Degradation:

-

Acid Hydrolysis: Reflux with 0.1 N HCl at 80°C for 4 hours.

-

Base Hydrolysis: Reflux with 0.1 N NaOH at 80°C for 4 hours.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid material to 105°C for 48 hours.

-

Photolytic Degradation: Expose a solution to UV light (254 nm) and visible light for an extended period.

The stressed samples are then analyzed by the developed HPLC method to ensure that all degradation products are well-separated from the main peak and from each other.

Orthogonal Analytical Techniques for Comprehensive Characterization

To ensure the highest level of confidence in the analytical results, orthogonal methods that rely on different chemical principles should be employed.

Quantitative NMR (qNMR) for Assay Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for assay determination. It is a direct measurement technique that does not require a reference standard of the analyte.

Experimental Protocol for qNMR:

-

Sample Preparation: Accurately weigh approximately 15-20 mg of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.[8]

-

Solvent: Add a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve the sample and internal standard completely.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher) with a long relaxation delay (d1) of at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation and accurate integration.[8]

-

Calculation: The assay is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

GC-MS is the method of choice for the identification and quantification of residual solvents and other volatile or semi-volatile impurities that may be present from the manufacturing process.[17][18]

Experimental Protocol for GC-MS (Headspace):

-

Sample Preparation: Accurately weigh a specific amount of the this compound sample into a headspace vial. Add a suitable solvent (e.g., DMSO).

-

Incubation: Incubate the vial at a specific temperature for a set time to allow volatile compounds to partition into the headspace.

-

Injection: Inject a known volume of the headspace gas into the GC-MS system.

-

Separation and Detection: Use a suitable GC column (e.g., a polar capillary column) and a temperature gradient to separate the volatile components. The mass spectrometer is used for identification and quantification.

Conclusion: A Framework for Quality

This guide has outlined a comprehensive analytical framework for establishing the purity and assay of this compound. By integrating a validated, stability-indicating HPLC method with orthogonal techniques such as qNMR and GC-MS, and by thoroughly investigating the potential impurity profile through forced degradation studies, researchers and manufacturers can ensure the quality and consistency of this vital pharmaceutical intermediate. Adherence to these principles not only satisfies regulatory requirements but also builds a foundation of scientific understanding that is critical for successful drug development.

References

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [5]

-

Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [19]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [12]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [6]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [7]

-

Quality Guidelines. International Council for Harmonisation.

-

Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [20]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [13]

-

Methyl 4-amino-3-bromobenzoate. PubChem.

-

Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. ChemRxiv.

-

Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [14]

-

Methyl 4-amino-3-bromobenzoate 106896-49-5 wiki. Guidechem. [3]

-

Methyl 3-amino-4-bromobenzoate synthesis. ChemicalBook.

-

Forced Degradation Studies. MedCrave online. [15]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [16]

-

HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. [9]

-

Methyl 4-amino-3-bromobenzoate 97 106896-49-5. Sigma-Aldrich.

-

Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [10]

-

1260679-57-9|this compound|BLD Pharm. BLD Pharm. [2]

-

Analytical method validation: A brief review. ResearchGate. [11]

-

guidance for the validation of pharmaceutical quality control analytical methods. NHS.

-

Methyl 3-amino-4-bromobenzoate. PubChem.

-

How to Synthesize Methyl 4-(bromomethyl)benzoate?. Guidechem.

-

and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today.

-

¹H NMR spectra of methyl 4‐bromobenzoate (A3), dendrimer‐shaped p,... ResearchGate.

-

Electronic Supplementary Information (ESI) for Green Chemistry. The Royal Society of Chemistry.

-

A Comparative Spectroscopic Analysis of 4-Amino-3-bromobenzoic Acid and Its Isomers. Benchchem. [17]

-

Supplementary Information. The Royal Society of Chemistry.

-

Synthesis of methyl 4-bromobenzoate. PrepChem.com.

-

Methyl 4-bromobenzoate(619-42-1) 1H NMR spectrum. ChemicalBook.

-

Methyl 4-(bromomethyl)benzoate(2417-72-3) 13C NMR spectrum. ChemicalBook.

-

Optimizing Organic Synthesis with Methyl 3-amino-4-bromobenzoate. LinkedIn.

-

Methyl 4-bromo-3-methylbenzoate 95 148547-19-7. Sigma-Aldrich.

-

multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org.

-

A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate. Benchchem. [8]

-

This compound (C9H10BrNO2). PubChemLite. [1]

-

Methyl 4-amino-3-bromobenzoate 97 106896-49-5. Sigma-Aldrich.

-

Methyl 4-bromobenzoate. ResearchGate.

-

Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents.

-

Methyl 3-bromobenzoate. PubChem.

-

Analytical Methods. The Royal Society of Chemistry. [18]

-

Methyl 4-bromobenzoate, min. 99% GC / min. 98% HPLC. Strem.

-

A Technical Guide to the Purity and Assay of Commercial 4-Amino-3-bromobenzoic Acid. Benchchem. [4]

-

Methyl 3-bromobenzoate 98 618-89-3. Sigma-Aldrich.

-

Methyl 4-aminobenzoate. PubChem.

Sources

- 1. PubChemLite - this compound (C9H10BrNO2) [pubchemlite.lcsb.uni.lu]

- 2. 1260679-57-9|this compound|BLD Pharm [bldpharm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 6. fda.gov [fda.gov]

- 7. fda.gov [fda.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pharmtech.com [pharmtech.com]

- 10. particle.dk [particle.dk]

- 11. wjarr.com [wjarr.com]

- 12. acdlabs.com [acdlabs.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 20. starodub.nl [starodub.nl]

The Synthetic Versatility of Methyl 4-(aminomethyl)-3-bromobenzoate: A Technical Guide for Drug Discovery and Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery and development of novel therapeutics. Methyl 4-(aminomethyl)-3-bromobenzoate is a trifunctional scaffold poised to offer significant advantages in the synthesis of complex molecular architectures. Its unique arrangement of an aminomethyl group, a bromine atom, and a methyl ester on a central phenyl ring provides three distinct and orthogonally reactive handles. This guide delves into the synthetic potential of this compound, offering insights into its reactivity, detailed experimental protocols, and prospective applications in the construction of pharmacologically relevant molecules. For researchers and drug development professionals, this molecule represents a versatile starting point for generating libraries of compounds with diverse biological activities.

Physicochemical Properties and Synthesis

Before exploring its applications, a foundational understanding of the molecule's properties and a reliable synthetic route are essential.

| Property | Value | Reference |

| CAS Number | 1260679-57-9 | [1] |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | 244.09 g/mol | [1] |

| Appearance | Predicted to be a solid | - |

| Solubility | Soluble in organic solvents like DCM, THF, and alcohols | Inferred |

Proposed Synthesis of this compound

A plausible and efficient synthesis of the target molecule can be envisioned starting from the commercially available 4-aminobenzoic acid. The following multi-step synthesis prioritizes regioselectivity and employs well-established transformations.

Caption: Proposed synthetic workflow for this compound.

Core Reactivity and Synthetic Utility

The true potential of this compound lies in the distinct reactivity of its three functional groups. With careful planning and the use of protective groups, each site can be addressed chemoselectively.

The Aryl Bromide: A Gateway to Molecular Complexity via Cross-Coupling

The bromine atom on the aromatic ring is a prime handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation.[2] This allows for the introduction of a vast array of substituents, rapidly building molecular diversity.

The Suzuki-Miyaura coupling is a robust method for creating biaryl structures or introducing alkyl and vinyl groups.[2] The reaction of the aryl bromide with an organoboron reagent offers high functional group tolerance.

Mechanism Insight: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst.[2]

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol is adapted for the selective coupling at the aryl bromide, assuming the aminomethyl group is appropriately protected (e.g., as a Boc-carbamate).

-

Materials: N-Boc-Methyl 4-(aminomethyl)-3-bromobenzoate (1.0 eq), Arylboronic acid (1.1 eq), Pd(OAc)₂ (2 mol%), PCy₃·HBF₄ (4 mol%), Cs₂CO₃ (2.0 eq), Toluene/Water (10:1).

-

Procedure:

-

To a dry Schlenk tube under an argon atmosphere, add the protected starting material, arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.

-

Add the degassed toluene/water solvent mixture.

-

Seal the tube and heat the reaction mixture to 80 °C for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

The Aminomethyl Group: A Nucleophilic Handle for Derivatization

The primary amine of the aminomethyl group is a versatile nucleophile, readily participating in a variety of transformations to introduce diverse functionalities.

To prevent unwanted side reactions during cross-coupling or ester manipulation, the aminomethyl group must be protected. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under basic coupling conditions and its facile removal with acid.[3][4]

Caption: Boc-protection and deprotection of the aminomethyl group.

Once protected and other transformations are complete, the deprotected amine can undergo amide bond formation with a wide range of carboxylic acids using standard coupling reagents.[5] This is one of the most common reactions in medicinal chemistry for building larger molecules and peptidomimetics.[5]

Experimental Protocol: Amide Coupling with HATU

-

Materials: Methyl 4-(aminomethyl)-3-(substituted)benzoate (deprotected, 1.0 eq), Carboxylic acid (1.1 eq), HATU (1.1 eq), DIPEA (2.0 eq), Anhydrous DMF.

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid, HATU, and DIPEA in anhydrous DMF.

-

Stir the solution at room temperature for 20 minutes to pre-activate the carboxylic acid.

-

Add the amine starting material to the reaction mixture.

-

Stir at room temperature for 4-12 hours until the reaction is complete (monitored by LC-MS).

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer, concentrate, and purify by chromatography.

-

The Methyl Ester: A Precursor to Acids, Amides, and Alcohols

The methyl ester functionality offers a third point for diversification, although it is generally less reactive than the other two sites.

-

Hydrolysis: Saponification with a base like LiOH or NaOH in a water/alcohol mixture will yield the corresponding carboxylic acid. This introduces a new functional group for further amide coupling or other transformations.

-

Amidation: Direct reaction with an amine at elevated temperatures or conversion to the acyl chloride followed by amination can produce a variety of amides.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, providing another avenue for functionalization.

Potential Applications in Drug Discovery

The true value of this compound is realized when its synthetic handles are strategically employed to construct molecules with potential therapeutic applications.

Synthesis of Substituted Isoindolinones

Isoindolinones are a privileged scaffold found in many biologically active compounds.[6] this compound is an ideal starting material for the synthesis of 7-substituted isoindolinones.

Caption: Synthetic pathway to 7-substituted isoindolinones.

This synthetic route allows for diversification at two key positions: the C7 position via the initial Suzuki coupling and the N2 position via the choice of aldehyde or alkylating agent. This enables the rapid generation of a library of isoindolinones for screening against various biological targets.

Development of Pharmacophores for CNS Targets

The 4-(aminomethyl)phenyl moiety is a common feature in ligands for monoamine transporters.[7] By using this compound as a scaffold, novel inhibitors of dopamine, serotonin, and norepinephrine transporters can be designed. The bromine at the 3-position allows for the introduction of various substituents that can probe the binding pocket and modulate the selectivity and potency of the resulting compounds.

For example, a Suzuki coupling could introduce a second phenyl ring, creating a biphenyl core. Subsequent derivatization of the aminomethyl group could then be used to mimic the structures of known transporter inhibitors.

Conclusion

This compound is a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its three distinct functional groups offer a platform for controlled, sequential, and diverse synthetic transformations. From the construction of complex heterocyclic scaffolds like isoindolinones to the fine-tuning of pharmacophores for specific biological targets, the potential applications are vast. This guide provides a foundational understanding and practical protocols to empower researchers to unlock the full synthetic potential of this promising intermediate.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved January 19, 2026, from [Link]

- Sivanandaiah, K. M., & Gurusiddappa, S. (1991). Synthesis of substance P partial sequential peptides on a photolytically removable 4-aminomethyl-3-nitrobenzoylaminomethyl polystyrene resin. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(1), 43-53.

-

Jelali, H., Mansour, L., Al-Tamimi, J., & Hamdi, N. (n.d.). Scheme 1. Protocol synthesis of 3-methylene substituted isoindolinones 3. ResearchGate. Retrieved January 19, 2026, from [Link]

- Alemparte, C., et al. (2012). Synthesis and Reactivity of the 3-Substituted Isoindolinone Framework to Assemble Highly Functionalized Related Structures. Molecules, 17(9), 10856-10881.

-

Alemparte, C., et al. (2012). Synthesis and Reactivity of the 3‐Substituted Isoindolinone Framework to Assemble Highly Functionalized Related Structures. Semantic Scholar. Retrieved January 19, 2026, from [Link]

- Singh, N., et al. (2013). Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model. Bioorganic & Medicinal Chemistry, 21(1), 194-205.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 19, 2026, from [Link]

- Wang, Z., et al. (2025). Mechanochemical Activation Switches the Chemoselectivity of the Suzuki–Miyaura Cross‐Coupling to Give Azobenzenes.

- Choi, S. W., et al. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Journal of Medicinal Chemistry, 43(2), 205-213.

- Vankayalapati, H., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(28), 3574-3578.

- Arshad, M. N., et al. (2009). 4-Amino-3-bromobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(4), o640.

- Molander, G. A., & Ham, J. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 8(13), 2755-2758.

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved January 19, 2026, from [Link]

-

Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved January 19, 2026, from [Link]

- Giraud, M., et al. (2001). Synthesis of the Novel Amino Acid 4-Amino-3-(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis. The Journal of Organic Chemistry, 66(2), 469-475.

-

Wikipedia. (n.d.). Protecting group. Retrieved January 19, 2026, from [Link]

- Zhang, M., et al. (2002). Discovery of substituted 3,4-diphenyl-thiazoles as a novel class of monoamine transporter inhibitors through 3-D pharmacophore search using a new pharmacophore model derived from mazindol. Bioorganic & Medicinal Chemistry Letters, 12(13), 1775-1778.

-

The Organic Chemistry Tutor. (2019, January 8). protecting groups in organic synthesis [Video]. YouTube. [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

- Zhang, Y., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 22(10), 1664.

-

ResearchGate. (n.d.). Selective coupling reaction of bromobenzene or (chloromethyl)benzene with p-tolylboronic acid. Retrieved January 19, 2026, from [Link]

- Pierson, M. D., et al. (1994). Synthesis and Pharmacological Evaluation of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as Ligands for a Novel Receptor With Sigma-Like Neuromodulatory Activity. Journal of Medicinal Chemistry, 37(15), 2294-2303.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Protective Groups [organic-chemistry.org]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. hepatochem.com [hepatochem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 4-(aminomethyl)-3-bromobenzoate: A Versatile Trifunctional Building Block in Modern Organic Synthesis

Foreword: Navigating the Synthetic Potential of a Niche Reagent

Methyl 4-(aminomethyl)-3-bromobenzoate (CAS No. 1260679-57-9) presents itself to the synthetic chemist as a molecule of significant, albeit largely untapped, potential. While commercially available from various suppliers[1][2], it is a reagent for which extensive, peer-reviewed application notes and dedicated synthetic studies remain scarce. This guide, therefore, deviates from a retrospective review. Instead, it serves as a forward-looking technical analysis grounded in the fundamental principles of organic chemistry. By dissecting the molecule into its constituent functional groups, we will explore its predicted reactivity and utility as a versatile trifunctional building block. The protocols and mechanisms described herein are based on well-established transformations of analogous structures, providing a robust framework for researchers to design novel synthetic pathways and unlock the full potential of this promising intermediate.

Molecular Profile and Physicochemical Properties

This compound is a substituted benzene derivative featuring three distinct functional groups amenable to orthogonal chemical transformations: a primary benzyl-type amine, an aromatic bromine, and a methyl ester. This unique arrangement makes it an attractive starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is paramount.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 1260679-57-9 | [1] |

| Molecular Formula | C₉H₁₀BrNO₂ | [3] |

| Molecular Weight | 244.09 g/mol | - |

| Monoisotopic Mass | 242.989 Da | [3] |

| SMILES | COC(=O)C1=CC(=C(C=C1)CN)Br | [3] |

| InChIKey | PQHVNMAJMLQYLJ-UHFFFAOYSA-N | [3] |

| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C | [1] |

Proposed Retrosynthetic Analysis and Synthesis

While specific industrial syntheses are proprietary, a plausible and efficient laboratory-scale synthesis can be designed from commercially available precursors. A logical approach involves the functionalization of methyl 4-methyl-3-bromobenzoate. The key transformation is the selective introduction of the aminomethyl group at the benzylic position.

A common and effective method for this is radical bromination of the benzylic methyl group using N-Bromosuccinimide (NBS) with a radical initiator like AIBN (azobisisobutyronitrile), followed by nucleophilic substitution with an amine equivalent. To avoid side reactions and ensure the formation of a primary amine, the Gabriel synthesis, employing phthalimide as an ammonia surrogate, is a superior choice.

Caption: Proposed workflow for the synthesis of this compound.

Core Synthetic Applications: A Functional Group Approach

The true value of this reagent lies in the ability to selectively address its three functional groups. The general order of reactivity and common protective strategies allow for a high degree of synthetic control.

Reactions at the Aminomethyl Group

The primary aminomethyl moiety is a strong nucleophile and a base. Its reactivity is characteristic of a benzylamine.

3.1.1 N-Acylation and N-Sulfonylation

The amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form stable amides and sulfonamides. This reaction is not only a common derivatization but also serves as an effective protection strategy for the amine group, rendering it non-nucleophilic and allowing for subsequent manipulations at other sites.

Expert Insight: The choice of base is critical. Hindered bases like triethylamine are preferred to scavenge the HCl byproduct without competing as a nucleophile. The resulting amide bond is robust, making it an excellent protecting group that can be removed under harsh hydrolytic conditions if necessary.

Representative Protocol (N-Acetylation):

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1 M).

-

Add triethylamine (1.2 eq) and cool the solution to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product, which can be purified by column chromatography.

3.1.2 N-Alkylation

Reductive amination or direct alkylation with alkyl halides can be employed to generate secondary or tertiary amines. Reductive amination with aldehydes or ketones in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) is often preferred as it is a high-yield, one-pot procedure with minimal side products.

Reactions at the Aromatic Bromine: The Gateway to Complexity

The aryl bromide is a key handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. These reactions are pillars of modern drug discovery and materials science.

Caption: Key cross-coupling reactions at the aryl bromide position.

3.2.1 Suzuki-Miyaura Coupling

This palladium-catalyzed reaction with a boronic acid or ester is one of the most powerful methods for forming C(sp²)-C(sp²) bonds. It allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the bromine position.

Expert Insight: For this substrate, prior protection of the aminomethyl group (e.g., as a Boc-carbamate or amide) is highly recommended. The free amine can coordinate to the palladium catalyst, potentially inhibiting catalysis. The choice of phosphine ligand and base (e.g., SPhos, XPhos and K₂CO₃, Cs₂CO₃) is crucial for achieving high yields and must be screened for optimal results. A similar aromatic ester, Methyl 4-bromo-3-methylbenzoate, has been shown to undergo Suzuki coupling effectively[4].

Representative Protocol (Suzuki Coupling of an Analogous Substrate): This protocol is adapted for a generic aryl bromide and requires optimization.

-

To an oven-dried flask, add the N-protected this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Purge the flask with an inert gas (Argon or Nitrogen).

-

Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.

-

Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS indicates consumption of the starting material.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

3.2.2 Buchwald-Hartwig Amination

This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with primary or secondary amines. This provides a direct route to complex aniline derivatives, which are prevalent in pharmaceuticals.

Reactions of the Methyl Ester

The methyl ester group is the least reactive site under neutral or mildly acidic/basic conditions, making it a stable spectator in many transformations. However, it can be readily modified when desired.

3.3.1 Hydrolysis

Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent system efficiently converts the methyl ester to the corresponding carboxylic acid. This introduces a new functional handle for further reactions, such as amide bond formation (e.g., via EDC/HOBt coupling) or other carboxylic acid chemistry. A general method for esterifying the parent acid involves refluxing in methanol with a catalytic amount of strong acid[5].

3.3.2 Amidation

Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes requiring a catalyst (e.g., sodium methoxide). This is particularly effective for forming amides from primary amines.

Conclusion: A Building Block for Integrated Synthesis

This compound is a strategically functionalized molecule poised for significant application in multi-step organic synthesis. Its three distinct reactive centers offer a platform for controlled, sequential derivatization. By leveraging the well-established chemistry of benzylamines, aryl halides, and methyl esters, researchers can use this reagent to construct complex molecular scaffolds efficiently. While its direct application in published literature is not yet widespread, its structural features strongly suggest its utility as a valuable tool for generating libraries of novel compounds in drug discovery and for creating precisely functionalized materials. This guide provides the foundational chemical principles and representative methodologies to empower scientists to integrate this versatile building block into their synthetic programs.

References

-

PubChemLite. (n.d.). This compound (C9H10BrNO2). Retrieved January 19, 2026, from [Link]

-

Accela ChemBio Inc. (2023). This compound. Retrieved January 19, 2026, from [Link]

Sources

- 1. 1260679-57-9|this compound|BLD Pharm [bldpharm.com]

- 2. 1797824-90-8,2-fluoro-6-hydroxybenzene-1-carboximidamide hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. PubChemLite - this compound (C9H10BrNO2) [pubchemlite.lcsb.uni.lu]

- 4. 96053-37-1|4-(Aminomethyl)-3-bromobenzoic acid|BLD Pharm [bldpharm.com]

- 5. Methyl 3-amino-4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Methyl 4-(aminomethyl)-3-bromobenzoate: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Methyl 4-(aminomethyl)-3-bromobenzoate in Medicinal Chemistry

In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Key to this endeavor is the availability of versatile chemical building blocks—molecules that offer multiple points for modification, enabling the rapid exploration of chemical space and the optimization of pharmacological properties. This compound (CAS No. 1260679-57-9) has emerged as a significant intermediate, valued for its trifunctional nature that provides medicinal chemists with a powerful scaffold for the synthesis of novel therapeutics.[1][2]

This technical guide offers an in-depth exploration of this compound, from its synthesis and purification to its characterization and strategic applications in pharmaceutical development. The insights provided herein are grounded in established chemical principles and aim to empower researchers in their quest for next-generation medicines.

I. Physicochemical Properties and Structural Attributes

A thorough understanding of a molecule's properties is the foundation of its effective application.

| Property | Value | Source |

| CAS Number | 1260679-57-9 | [3] |

| Molecular Formula | C₉H₁₀BrNO₂ | [3] |

| Molecular Weight | 244.09 g/mol | [3] |

| SMILES | O=C(OC)C1=CC=C(CN)C(Br)=C1 | [3] |

| Storage Conditions | Keep in dark place, inert atmosphere, store in freezer, under -20°C | [3] |

The structure of this compound is characterized by a benzene ring substituted with three key functional groups:

-

A methyl ester (-COOCH₃), which can be readily hydrolyzed to a carboxylic acid, a common feature in many drugs for interacting with biological targets.

-

An aminomethyl group (-CH₂NH₂), providing a basic center and a nucleophilic site for a wide range of chemical transformations.

-

A bromine atom , which serves as a versatile synthetic handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments.[4]

This strategic arrangement of functional groups makes it a highly valuable building block for creating libraries of compounds for high-throughput screening and for the later stages of lead optimization.

II. Proposed Synthesis of this compound

Overall Synthetic Scheme

Caption: Proposed synthetic pathway for this compound.

Step 1: Esterification of 3-Bromo-4-methylbenzoic acid

The synthesis commences with the esterification of 3-bromo-4-methylbenzoic acid to protect the carboxylic acid functionality and increase the compound's solubility in organic solvents for subsequent reactions.

-

Reaction: 3-Bromo-4-methylbenzoic acid is reacted with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid, to yield Methyl 3-bromo-4-methylbenzoate.[5]

-

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is typically driven to completion by using an excess of methanol or by removing the water formed during the reaction.

Detailed Protocol:

-

To a solution of 3-bromo-4-methylbenzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude Methyl 3-bromo-4-methylbenzoate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Free-Radical Bromination of the Benzylic Position

The next crucial step is the selective bromination of the methyl group at the benzylic position.

-

Reaction: Methyl 3-bromo-4-methylbenzoate is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under photochemical or thermal conditions.[6]

-

Causality: The radical initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the benzylic methyl group to form a relatively stable benzyl radical. This radical then reacts with another molecule of NBS to form the desired product and propagate the radical chain reaction. The use of a non-polar solvent like carbon tetrachloride or cyclohexane is common for this reaction.

Detailed Protocol:

-

Dissolve Methyl 3-bromo-4-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Add N-bromosuccinimide (1.0-1.2 eq) and a catalytic amount of AIBN (0.05-0.1 eq).

-

Heat the mixture to reflux under a light source (e.g., a sunlamp) to initiate the reaction.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield crude Methyl 4-(bromomethyl)-3-bromobenzoate. This intermediate is often used in the next step without further purification due to its lability.

Step 3: Conversion of the Benzyl Bromide to a Primary Amine

The final step involves the conversion of the reactive benzyl bromide to the target primary amine. The Gabriel synthesis is a reliable method to achieve this transformation, avoiding the over-alkylation often seen with direct amination with ammonia.[7]

-

Reaction: Methyl 4-(bromomethyl)-3-bromobenzoate is reacted with potassium phthalimide to form an N-substituted phthalimide intermediate. Subsequent cleavage of the phthalimide group, typically with hydrazine, yields the desired primary amine.

-

Causality: The phthalimide anion acts as a nucleophile, displacing the bromide from the benzylic carbon. The use of phthalimide as a protected form of ammonia prevents the product amine from reacting further with the starting benzyl bromide. The final deprotection with hydrazine proceeds via a nucleophilic acyl substitution mechanism.

Detailed Protocol:

-

Dissolve the crude Methyl 4-(bromomethyl)-3-bromobenzoate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add potassium phthalimide (1.0-1.2 eq) to the solution and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

-

Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the phthalimide intermediate.

-

Dissolve the intermediate in an alcohol solvent such as ethanol.

-

Add hydrazine hydrate (1.2-1.5 eq) and reflux the mixture. A white precipitate of phthalhydrazide will form.

-

After cooling, filter off the precipitate and concentrate the filtrate.

-

Purify the resulting this compound by column chromatography or crystallization to obtain the final product of high purity.

III. Analytical Characterization

Ensuring the identity, purity, and quality of this compound is critical for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques should be employed.[8][9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will provide information on the number and connectivity of protons. Expected signals would include a singlet for the methyl ester protons, a singlet for the benzylic methylene protons, a broad singlet for the amine protons, and distinct signals in the aromatic region corresponding to the protons on the substituted benzene ring.

-

¹³C NMR will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the benzylic carbon, and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy can confirm the presence of key functional groups. Characteristic peaks would be expected for the N-H stretching of the primary amine, C=O stretching of the ester, and C-Br stretching.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC is essential for determining the purity of the final compound. A suitable method with a C18 column and a mobile phase of acetonitrile/water or methanol/water with a buffer is typically used.

-

IV. Applications in Pharmaceutical Drug Discovery

The trifunctional nature of this compound makes it a highly valuable scaffold in medicinal chemistry. Its application spans various therapeutic areas, primarily due to its utility in constructing complex molecules that can interact with specific biological targets.

A. Scaffold for Kinase Inhibitors